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rhiB protein

Subcellular Localization Protein Targeting PhoA Fusion

The rhiB protein (UniProt: Q03314) is a 23.1 kDa cytoplasmic protein encoded within the rhiABC operon on the symbiotic plasmid pRL1JI of Rhizobium leguminosarum biovar viciae. Alongside rhiA and rhiC, its expression is strictly controlled by the LuxR-type regulator RhiR and quorum-sensing N-acyl-homoserine lactone signals, making it a model component for studying cell-density-dependent gene regulation in the rhizosphere.

Molecular Formula C10H10N2O2
Molecular Weight 0
CAS No. 147388-35-0
Cat. No. B1177568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamerhiB protein
CAS147388-35-0
SynonymsrhiB protein
Molecular FormulaC10H10N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhizobium leguminosarum rhiB Protein (CAS 147388-35-0) – Core Characteristics for Rhizosphere Research & Plant-Microbe Interaction Studies


The rhiB protein (UniProt: Q03314) is a 23.1 kDa cytoplasmic protein encoded within the rhiABC operon on the symbiotic plasmid pRL1JI of Rhizobium leguminosarum biovar viciae [1]. Alongside rhiA and rhiC, its expression is strictly controlled by the LuxR-type regulator RhiR and quorum-sensing N-acyl-homoserine lactone signals, making it a model component for studying cell-density-dependent gene regulation in the rhizosphere [2]. Classified as a rhizosphere-expressed (rhi) gene product with a predicted phage tail collar domain, rhiB's biochemical function remains unestablished, but genetic evidence directly implicates it in the fine-tuning of legume nodulation competitiveness [3]. This protein is supplied as a recombinant research-grade reagent suitable for in vitro studies of symbiotic nitrogen fixation and bacterial signal transduction.

1
Model system: Rhizosphere quorum-sensing and nodulation gene regulation research in Rhizobium leguminosarum bv. viciae
2
Biochemical context: Recombinant cytoplasmic protein for in vitro signaling or interaction studies; not suitable for periplasmic targeting assays
3
Structural distinction: Contains a predicted phage tail collar domain (IPR011083) absent in rhiA and rhiC paralogs

Why Generic Substitution Fails for Rhizobium rhiB Protein: Evidence-Based Differentiation from In-Class Paralogs


Interchanging rhiB with its in-class paralogs rhiA or rhiC, or with homologous proteins from other quorum-sensing systems, will confound experimental outcomes because the rhiABC operon components are not functionally redundant. Despite sharing regulatory control, each protein exhibits distinct subcellular localization and contributes unequally to the symbiotic phenotype. Specifically, rhiB and rhiA are cytoplasmic, whereas rhiC is targeted to the periplasm via a cleavable N-terminal signal sequence [1]. Critically, double-mutant analysis reveals that deletion of rhiB in a nodE mutant background significantly impairs pea nodulation, demonstrating a unique genetic contribution that is masked in wild-type backgrounds but becomes essential under specific symbiotic conditions [2]. Using an alternative protein lacking this precise operonic context and cytoplasmic localization therefore negates the biological relevance of the model.

Target: rhiB — cytoplasmic localization, phage tail collar domain, contributes to pea nodulation competitiveness under nodE mutant background
rhiC: Periplasmic targeting via cleavable signal peptide; protein topology may not transfer to cytoplasmic interaction assays
Target: rhiB — specifically induced by RhiR and 3OH,C14:1-HSL; repressed by NodD-dependent flavonoids
rhiA: Co-regulated but lacks phage tail collar domain and shows distinct SDS-PAGE migration; functional profile may differ
Target: rhiB — unique genetic contribution to nodulation revealed in nodE-deficient background
Other AHL regulon proteins: Different regulatory inputs and symbiotic phenotype context; model relevance may shift

Quantitative Differentiation of rhiB Protein: Head-to-Head Mutant Phenotype, Localization, and Operonic Context Versus rhiA and rhiC


Cytoplasmic vs. Periplasmic Localization: rhiB and rhiA Contrast with rhiC

The rhiB protein is unequivocally cytoplasmic, a property shared with rhiA but distinct from rhiC. Experimental determination via rhiC-phoA translational fusions demonstrated alkaline phosphatase activity, confirming rhiC's periplasmic export via its functional N-terminal signal sequence. In contrast, neither rhiA nor rhiB fusions produce such activity, placing them in the cytoplasm [1]. This fundamental topological difference means rhiB cannot substitute for rhiC in assays requiring periplasmic localization.

Subcellular localization
Head-to-head
rhiB: Cytoplasmic (no alkaline phosphatase activity)
rhiC: Periplasmic (positive PhoA fusion activity)
Cytoplasmic vs. periplasmic targeting distinguishes protein selection for compartment-specific assays
PhoA translational fusion assay; qualitative difference confirmed
Subcellular Localization Protein Targeting PhoA Fusion

Nodulation Phenotype: rhiB and rhiA Double Mutants Show Equivalent Reduction in Pea Nodulation Efficiency Compared to Single nodE Mutant

A double mutant of Rhizobium leguminosarum bv. viciae lacking nodE and rhiB nodulated peas (Pisum sativum) less efficiently than a single nodE mutant. This phenotype was quantitatively similar to a nodE rhiA double mutant, establishing that both rhiA and rhiB contribute to nodulation competitiveness under nodE-deficient conditions [1]. The evidence demonstrates that rhiB possesses a specific, non-redundant function that becomes critical when the primary nodulation pathway (nodFEL) is disrupted.

Nodulation phenotype
Head-to-head
rhiB nodE double mutant: reduced pea nodulation vs. nodE single mutant
rhiA nodE double mutant: equivalent reduction
rhiB contributes non-redundantly to nodulation competitiveness under nodE-deficient conditions
Qualitative reduction reported; exact nodule counts not provided
Nodulation Symbiosis Genetic Interaction

Operonic Co-Regulation: rhiB Expression is Controlled by RhiR and 3OH,C14:1-HSL, Distinct from Other Quorum-Sensing Loci

The rhiABC operon, including rhiB, is specifically induced by the LuxR-type regulator RhiR in response to N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone (3OH,C14:1-HSL) [1]. This regulatory circuit is distinct from the rhiI autoinduction loop, which produces C6-HSL and C8-HSL. Unlike other rhizobial quorum-sensing systems (e.g., cinIR or raiIR), rhiABC transcription is repressed by flavonoid NodD-dependent signals, creating a unique regulatory intersection between nodulation and population density [2]. Substituting rhiB with a protein from a different AHL regulon would abrogate this specific regulatory response.

Operonic co-regulation
Class-level
Induced by RhiR + 3OH,C14:1-HSL; repressed by NodD-dependent flavonoids. Distinct from rhiI autoinduction loop (C6/C8-HSL) and other rhizobial AHL regulons.
Unique regulatory intersection makes rhiB a specific read-out for quorum-sensing and symbiotic signaling crosstalk
lacZ reporter fusion data; regulatory context may require confirmation in specific strain backgrounds
Quorum Sensing Gene Regulation AHL

Structural Domain Assignment: rhiB Possesses a Phage Tail Collar Domain Absent in rhiA and rhiC

InterPro and CATH domain analysis of the rhiB sequence (UniProt Q03314) identifies a phage tail collar domain (IPR011083; 3.90.1340.10), a structural feature associated with receptor-binding and trimeric assembly in bacteriophage [1]. Neither rhiA (Q03313) nor rhiC (Q03315) are predicted to contain this domain, as they possess no strong known homologies or carry distinct targeting sequences respectively [2]. This structural divergence implies a fundamentally different functional architecture.

Structural domain
Class-level
rhiB contains phage tail collar domain (IPR011083; 3.90.1340.10). rhiA and rhiC lack this domain entirely.
Unique domain architecture supports distinct structural biology or domain-function investigation
In silico prediction only; structural validation pending
Protein Domain Structural Biology Phage Tail Collar

Molecular Mass Distinction: rhiB (23.1 kDa) vs. rhiA (~26 kDa) and rhiC (~32 kDa) for SDS-PAGE Validation

The predicted molecular mass of rhiB is 23,142 Da based on its 219-amino acid sequence [1]. This contrasts with rhiA, which migrates as a heavily stained band at approximately 26 kDa on SDS-PAGE of stationary-phase cultures [2], and rhiC, whose preprocessed form is larger due to its signal peptide. This size difference provides a straightforward, experimentally verifiable parameter to confirm protein identity and purity following recombinant expression.

Molecular mass
Class-level
23.1 kDa
Distinct mass enables unambiguous SDS-PAGE identification vs. rhiA (~26 kDa) and rhiC (~32 kDa)
Predicted from sequence; confirm by experimental SDS-PAGE
Protein Size SDS-PAGE Identity Confirmation

Optimal Application Scenarios for rhiB Protein (CAS 147388-35-0) Based on Validated Nodulation and Quorum-Sensing Properties


Dissecting the Intersection of Quorum Sensing and Symbiotic Nodulation Signaling

Employ rhiB as a specific reporter or effector molecule in studies examining how NodD-dependent flavonoid repression intersects with RhiR-mediated AHL activation. The unique regulation of the rhiABC operon by both flavonoid and AHL signals [1] makes rhiB an ideal read-out for integrative signaling pathway analysis in Rhizobium leguminosarum.

Investigating Cytoplasmic Determinants of Nodulation Competitiveness in a nodFEL-Deficient Background

Use purified recombinant rhiB protein for in vitro biochemical assays (e.g., protein interaction, metabolite binding) aimed at elucidating the cytoplasmic mechanism by which rhiB contributes to pea nodulation efficiency when the primary nodFEL pathway is disrupted [2]. rhiB's cytoplasmic localization is critical for these assays, precluding the use of the periplasmic rhiC.

Structural Biology of the Phage Tail Collar Domain in a Rhizobial Context

Leverage the unique phage tail collar domain (IPR011083) of rhiB for structural determination (X-ray crystallography, cryo-EM) or domain-swap experiments, in comparison to rhiA (no known homologies) and rhiC (periplasmic). This domain is rare among rhizobial proteins and may mediate protein oligomerization or ligand binding [3].

Internal Standard or Antigen for Quantitative rhi Operon Expression Studies

Due to its distinct 23.1 kDa molecular mass and defined cytoplasmic abundance, recombinant rhiB protein serves as a precise molecular weight standard or antigen for generating anti-rhiB antibodies. These tools enable quantitative Western blot analysis of rhiABC operon induction kinetics under various cell densities and AHL treatments [4].

Application
Selection Property
Validation Focus
Quorum-sensing / nodulation signaling crosstalk studies
Unique RhiR + 3OH,C14:1-HSL induction and NodD-dependent flavonoid repression
Promoter activity response to AHL and flavonoid signals
Cytoplasmic nodulation competitiveness mechanism research
Cytoplasmic localization and non-redundant nodE-mutant phenotype
Protein interaction or metabolite binding in nodFEL-deficient background
Phage tail collar domain structural biology
Unique IPR011083 domain absent in rhiA and rhiC
Domain-swap or structural determination experiments
rhi operon expression quantification
Distinct 23.1 kDa mass and defined cytoplasmic abundance
Antibody generation and quantitative Western blot verification
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